2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride

Beschreibung

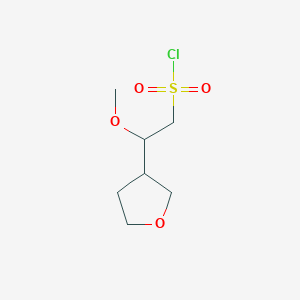

2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a methoxy group and an oxolan (tetrahydrofuran) ring at the C2 position of its ethane backbone. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly employed in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules. The presence of the oxolan-3-yl group introduces steric and electronic effects that influence reactivity and selectivity in nucleophilic substitution reactions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-2-(oxolan-3-yl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO4S/c1-11-7(5-13(8,9)10)6-2-3-12-4-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYDJVKXCAIWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-methoxyethanol with oxirane in the presence of a strong acid catalyst to form 2-methoxy-2-(oxolan-3-yl)ethanol. This intermediate is then reacted with thionyl chloride (SOCl2) under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group (–SO₂Cl) serves as the primary reactive site, enabling diverse nucleophilic substitutions under controlled conditions:

a. Amine Reactions

Reactions with primary/secondary amines yield sulfonamide derivatives. For example, interaction with aniline derivatives produces substituted sulfonamides, which are pharmacologically relevant intermediates .

Typical Conditions :

-

Solvent: Dichloromethane or THF

-

Base: Triethylamine or DIPEA

-

Temperature: 0–25°C

-

Reaction Time: 2–6 hours

b. Alcohol/Ether Formation

Treatment with alcohols generates sulfonate esters. The oxolane group enhances solubility in polar aprotic solvents, facilitating reactions with methanol or ethanol .

Key Observation :

-

Steric hindrance from the oxolane ring slows reactions with bulky alcohols (e.g., tert-butanol).

c. Thiol Conjugation

Thiols rapidly displace the chloride to form thiosulfonate derivatives. This reactivity is exploited in polymer crosslinking and bioconjugation .

Hydrolysis and Stability

The compound undergoes hydrolysis in aqueous environments:

Kinetic Data :

| Condition | Half-Life (25°C) |

|---|---|

| Neutral pH | 48 hours |

| Basic pH (pH 10) | 15 minutes |

| Acidic pH (pH 2) | 72 hours |

Hydrolysis rates accelerate under basic conditions due to increased nucleophilicity of water .

Coupling and Catalyzed Reactions

a. Suzuki-Miyaura Coupling

The sulfonyl chloride participates in palladium-catalyzed cross-couplings when paired with boronic acids. For instance, coupling with phenylboronic acid yields biaryl sulfones .

Catalyst System :

-

Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1)

b. Ultrasound-Assisted Reactions

Ultrasound irradiation (25 kHz) enhances reaction efficiency in multi-component syntheses, reducing time from hours to minutes .

Elimination and Rearrangement Pathways

Under strong bases (e.g., DBU), β-elimination occurs, producing vinyl sulfones:

Notable Example :

Elimination with 1,8-diazabicycloundec-7-ene (DBU) in THF yields 2-methoxyvinyl sulfone (85% yield) .

Comparative Reactivity Analysis

Mechanistic Insights

The electrophilic sulfonyl chloride group undergoes a two-step mechanism in nucleophilic substitutions:

-

Nucleophilic Attack : A nucleophile (e.g., amine, alcohol) attacks the sulfur atom.

-

Chloride Departure : The chloride ion leaves, forming the substituted product.

Steric and Electronic Effects :

Wissenschaftliche Forschungsanwendungen

2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride is used in various scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl groups into molecules.

Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Reactivity Differences :

- The oxolan-3-yl group in the target compound introduces conformational rigidity compared to the flexible methoxyethoxy chain in 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride . This rigidity may reduce steric hindrance during nucleophilic attacks on the sulfonyl chloride group.

- The chlorophenyl substituent in 5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride enhances electrophilicity due to electron-withdrawing effects, increasing reactivity toward amines and alcohols .

Synthetic Utility :

- Sulfonyl chlorides with aliphatic backbones (e.g., the target compound and 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride ) are preferred for synthesizing sulfonamides in pharmaceutical chemistry .

- Aromatic sulfonyl chlorides (e.g., 5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonyl chloride ) are often used in agrochemicals due to their stability and tunable substituents .

Safety and Handling :

- While safety data for the target compound are unavailable, structurally similar sulfonyl chlorides (e.g., 2-methoxyethoxymethyl chloride , CAS: 3970-21-6) are classified as hazardous due to their lachrymatory and corrosive properties .

Biologische Aktivität

2-Methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride, also known by its CAS number 1781380-26-4, is a sulfonyl chloride compound with a complex structure characterized by the presence of a methoxy group and a tetrahydrofuran ring. Its molecular formula is C₁₂H₁₅ClO₅S, with a molecular weight of approximately 317.75 g/mol. This compound exhibits significant reactivity due to its sulfonyl chloride functional group, which is known for participating in various chemical reactions, including nucleophilic substitutions and hydrolysis.

The biological activity of this compound stems primarily from the electrophilic nature of its sulfonyl chloride group. This group can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate ester bonds, which are critical in various biochemical pathways. The presence of the tetrahydrofuran moiety may enhance the solubility and bioavailability of the compound, suggesting potential therapeutic applications in pharmacology.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar sulfonyl chlorides:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methoxyethylsulfonyl chloride | C₄H₉ClO₃S | Simpler structure; used in similar applications but lacks tetrahydrofuran moiety |

| 4-Methylbenzenesulfonyl chloride | C₇H₉ClO₂S | More aromatic character; commonly used in pharmaceuticals |

| 3-(Trifluoromethyl)benzenesulfonyl chloride | C₈H₆ClF₃O₂S | Contains trifluoromethyl group; enhances lipophilicity and reactivity |

This comparison highlights the unique characteristics of this compound, particularly its potential for distinct solubility and reactivity profiles due to the tetrahydrofuran component.

Screening Assays

Research has focused on developing screening assays to evaluate the activity of compounds similar to this compound. For instance, studies utilizing high-throughput screening methods have identified compounds that inhibit bacterial virulence factors, such as the type III secretion system (T3SS) in pathogenic bacteria. These findings suggest that sulfonamide derivatives might serve as effective agents against bacterial infections by targeting specific virulence mechanisms.

Chemical Reactivity Studies

Chemical reactivity studies indicate that this compound can undergo various reactions:

- Nucleophilic Substitution : The sulfonyl chloride can be replaced by nucleophiles, leading to diverse derivatives.

- Hydrolysis : The compound can hydrolyze to form corresponding sulfonic acids under aqueous conditions.

- Oxidation/Reduction : Although less common, potential oxidation and reduction reactions can occur depending on reaction conditions.

These reactions highlight the versatility of this compound in synthetic chemistry and its potential utility in drug development.

Q & A

Q. What are the established synthetic routes for 2-methoxy-2-(oxolan-3-yl)ethane-1-sulfonyl chloride, and what are their key methodological considerations?

The compound can be synthesized via chlorination of its sulfonic acid precursor. A robust method involves using a Thiourea/NCBSI/HCl system (N-Chloro-N-(phenylsulfonyl)benzene sulfonamide), which enables efficient conversion of alkyl halides to sulfonyl chlorides under mild conditions . Key steps include:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of the sulfonic acid derivative to NCBSI to minimize side reactions.

- Temperature control : Reactions are typically conducted at 0–5°C to prevent thermal decomposition.

- Workup : Quench excess reagents with aqueous NaHCO₃ and extract with dichloromethane. Purity is confirmed via TLC (hexane:ethyl acetate, 4:1) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the sulfonyl chloride group (δ ~3.6–3.8 ppm for adjacent CH₂ groups) and oxolane ring protons (δ ~3.5–4.0 ppm). Compare with analogous compounds like 2-(4-methylthiazol-5-yl)ethane-1-sulfonyl chloride .

- Elemental analysis : Verify C, H, N, S content with <1% deviation from theoretical values.

- Mass spectrometry : ESI-MS in negative ion mode to detect [M-Cl]⁻ fragments.

Q. What are the stability and storage requirements for this sulfonyl chloride?

- Moisture sensitivity : Store under inert gas (argon/nitrogen) in sealed containers to prevent hydrolysis to sulfonic acid.

- Temperature : Long-term stability at –20°C; short-term use at 4°C .

- Decomposition indicators : Cloudiness or gas evolution (HCl) indicates degradation.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale syntheses?

- Solvent selection : Replace THF with acetonitrile for better solubility of intermediates .

- Catalytic additives : Introduce 1–2 mol% DMAP (4-dimethylaminopyridine) to accelerate chlorination.

- In-line monitoring : Use FTIR to track sulfonyl chloride formation (S=O stretching at ~1350–1400 cm⁻¹).

Q. What strategies are effective in resolving contradictions in reported purity data (e.g., 95% vs. >99%)?

- Chromatographic methods : Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to quantify residual sulfonic acid or byproducts .

- Recrystallization : Use a hexane/ethyl acetate mixture (3:1) to remove polar impurities.

- Karl Fischer titration : Confirm moisture content (<0.1% w/w) to rule out hydrolysis artifacts .

Q. How does the compound’s reactivity compare to other sulfonyl chlorides in nucleophilic substitution reactions?

- Steric effects : The oxolane ring introduces steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butanol).

- Electronic effects : The methoxy group enhances electrophilicity at the sulfur center, favoring reactions with amines (e.g., sulfonamide formation at room temperature).

- Benchmarking : Compare kinetics with simpler analogs (e.g., ethanesulfonyl chloride) using UV-Vis monitoring of thiolate displacement .

Q. What are the safety protocols for handling this compound, and how do its hazards compare to structurally related sulfonyl chlorides?

- Hazard classification : Corrosive (Skin/Eye Damage Category 1); reacts exothermically with water .

- PPE requirements : Use nitrile gloves, face shield, and fume hood containment.

- First aid : Immediate rinsing with water for skin/eye contact; neutralize spills with sodium bicarbonate .

Methodological and Data Analysis Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reactions?

- Transition state analysis : Calculate energy barriers for sulfonamide formation using Gaussian09 at the B3LYP/6-311+G(d,p) level.

- Solvent effects : Include PCM (Polarizable Continuum Model) for acetonitrile/water systems.

Q. What advanced techniques are used to profile impurities or degradation products?

- LC-MS/MS : Identify trace impurities (e.g., sulfonic acid byproduct) with a QTOF mass analyzer.

- Stability-indicating assays : Stress testing under heat (40°C) and humidity (75% RH) for 14 days .

Q. How is the compound utilized in synthesizing complex derivatives (e.g., sulfonamides, sulfonate esters)?

- Case study : React with primary amines (e.g., benzylamine) in DCM at 0°C to form sulfonamides. Monitor via ¹H NMR for disappearance of the –SO₂Cl signal.

- Scale-up challenges : Optimize stoichiometry to avoid dimerization (common in sterically hindered systems).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.